molecular formula C7H4ClN3O B1608184 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde CAS No. 93546-17-9

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Cat. No. B1608184
CAS RN: 93546-17-9
M. Wt: 181.58 g/mol
InChI Key: BJYMCFNXPAADPJ-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a chemical compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references .


Synthesis Analysis

Pyrazolo[3,4-b]pyridines can be synthesized from a preformed pyrazole or pyridine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Scientific Research Applications

Fluorescence Properties and Applications

The compound “3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde” may exhibit strong fluorescence properties due to its structural similarity to other pyrazolo[3,4-c]pyridine derivatives. These fluorescence properties can be utilized in various scientific applications such as bioimaging, fluorescent probes, and sensors .

Inhibitory Effects in Medical Research

Similar compounds have shown good inhibitory effects with IC50 values in the micromolar range, suggesting that “3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde” could be researched for potential medical applications, particularly as an inhibitor in cancer research or other diseases .

Selective N-Protection Sequences

The compound could be used in the development of selective N-protection sequences in synthetic chemistry. This application is crucial for protecting reactive sites during chemical reactions and can be a valuable tool in pharmaceutical synthesis .

Tautomeric Forms and Biomedical Applications

Given the tautomeric nature of pyrazolo[3,4-b]pyridines, “3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde” might also present tautomeric forms which can have implications in biomedical applications. Tautomers can have different biological activities and thus can be explored for drug design and discovery .

Synthetic Strategies and Approaches

This compound could be involved in various synthetic strategies and approaches for assembling pyrazolopyridine systems. These methods are essential for creating complex molecules that can have pharmaceutical or material science applications .

Antimicrobial Potentials

Molecular hybrids of pyrazolo[3,4-b]pyridine have been analyzed for their inhibition potentials against bacteria such as S. aureus and K. pneumoniae. Therefore, “3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde” might also be researched for its antimicrobial properties .

Future Directions

Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . This suggests that 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde and similar compounds could have potential for further exploration in the field of medicinal chemistry.

properties

IUPAC Name

3-chloro-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-5-2-9-1-4(3-12)6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMCFNXPAADPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378174
Record name 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

CAS RN

93546-17-9
Record name 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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